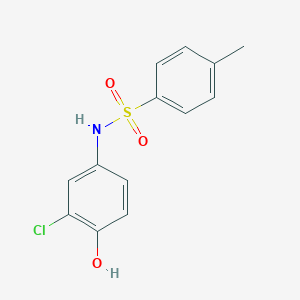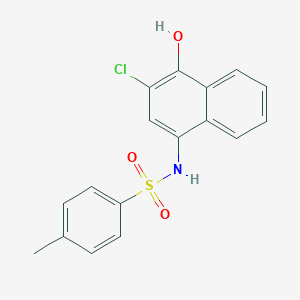
2-(2-Bromo-4-fluorophenyl)acetamide
Vue d'ensemble
Description
2-(2-Bromo-4-fluorophenyl)acetamide is a chemical compound that is widely used in scientific research due to its unique properties. It is a white crystalline solid that belongs to the class of aromatic amides. This compound has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mécanisme D'action
The exact mechanism of action of 2-(2-Bromo-4-fluorophenyl)acetamide is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. This compound has been shown to interact with specific receptors in the brain and peripheral tissues, which can lead to the activation or inhibition of various cellular processes.
Biochemical and physiological effects:
Studies have shown that 2-(2-Bromo-4-fluorophenyl)acetamide can exert a wide range of biochemical and physiological effects in the body. It has been shown to possess potent anti-inflammatory properties, which can help reduce inflammation and pain associated with various diseases. This compound has also been shown to possess anticonvulsant properties, which can help prevent seizures in individuals with epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-(2-Bromo-4-fluorophenyl)acetamide in lab experiments offers several advantages. It is a relatively stable compound that can be easily synthesized and purified. It also possesses a wide range of biological activities, which makes it a useful tool for studying various cellular processes. However, there are also some limitations associated with the use of this compound in lab experiments. For example, it can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-(2-Bromo-4-fluorophenyl)acetamide. One potential area of interest is the development of new drug candidates based on this compound. Researchers are currently exploring the use of this compound as a potential treatment for various diseases such as cancer and inflammation. Another area of interest is the study of the mechanism of action of this compound, which could help identify new targets for drug development. Finally, researchers are also interested in exploring the potential use of this compound as a tool for studying various cellular processes in the body.
Applications De Recherche Scientifique
2-(2-Bromo-4-fluorophenyl)acetamide has numerous applications in scientific research, particularly in the field of medicinal chemistry. It has been extensively studied for its potential as a drug candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders. This compound has been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.
Propriétés
Formule moléculaire |
C8H7BrFNO |
|---|---|
Poids moléculaire |
232.05 g/mol |
Nom IUPAC |
2-(2-bromo-4-fluorophenyl)acetamide |
InChI |
InChI=1S/C8H7BrFNO/c9-7-4-6(10)2-1-5(7)3-8(11)12/h1-2,4H,3H2,(H2,11,12) |
Clé InChI |
GEUWZXPDLYZIIR-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1F)Br)CC(=O)N |
SMILES canonique |
C1=CC(=C(C=C1F)Br)CC(=O)N |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




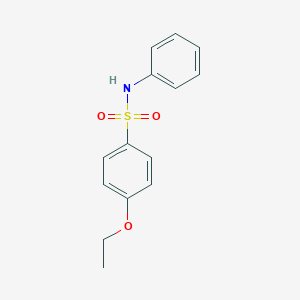
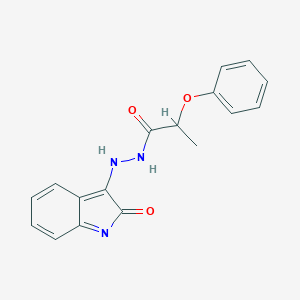
![N'-(3-bromobenzylidene)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide](/img/structure/B230280.png)


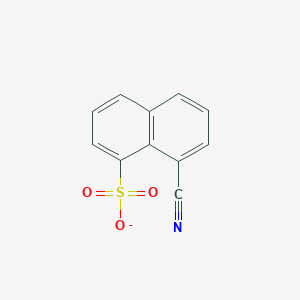
![3-bromo-N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B230285.png)


